2-Methoxy-5-(2-cyanophenylacetyl)pyridine
Overview
Description
“2-Methoxy-5-(2-cyanophenylacetyl)pyridine” is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . It is used as a synthesis intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a methoxy group at the 2-position and a 2-cyanophenylacetyl group at the 5-position .Scientific Research Applications
Pyridine Derivatives as Insecticides
Pyridine derivatives, including molecules structurally related to 2-Methoxy-5-(2-cyanophenylacetyl)pyridine, have been explored for their insecticidal properties. For example, the synthesis and evaluation of several pyridine derivatives have demonstrated significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch. One compound, in particular, showed an insecticidal activity about four times that of the commercial insecticide acetamiprid. These findings highlight the potential of pyridine derivatives as effective agents for pest control in agriculture (Bakhite et al., 2014).
Electrochemical Behavior and Corrosion Inhibition
Another area of application for pyridine derivatives involves their electrochemical behavior and potential as corrosion inhibitors. The study of the electrochemical behavior of certain pyridine derivatives has led to insights into their mechanism of action in protecting metals from corrosion. For instance, the investigation into the adsorption and corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid has provided valuable information on their effectiveness as corrosion inhibitors. This research has implications for extending the lifespan of metals in industrial applications (Ansari et al., 2015).
Photophysical Studies and Fluorophores
The photophysical properties of pyridine derivatives have been extensively studied, revealing their potential as highly emissive fluorophores. Research into 2-pyridone analogs has shown high fluorescence quantum yields, indicating their applicability in the development of new optical materials and sensors. Modifications to the pyridine structure, such as substituting with phenylsulfonyl, morpholino, and 4-diethylamino groups, have been found to significantly enhance fluorescence properties, offering possibilities for applications in bioimaging and molecular probes (Hagimori et al., 2019).
Catalysis and Chemical Synthesis
Pyridine derivatives play a crucial role in catalysis, particularly in reactions such as methoxycarbonylation of olefins. Palladium complexes bearing P,N-donor ligands, including pyridine-based ligands, have shown efficiency in catalyzing the methoxycarbonylation of alkenes. This catalytic activity is significant for the synthesis of various organic compounds, highlighting the importance of pyridine derivatives in facilitating chemical transformations with industrial relevance (Aguirre et al., 2007).
Properties
IUPAC Name |
2-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-7-6-13(10-17-15)14(18)8-11-4-2-3-5-12(11)9-16/h2-7,10H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFDJSSNOOEUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642160 | |
Record name | 2-[2-(6-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-91-6 | |
Record name | 2-[2-(6-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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